REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[S:8][CH:9]=[C:10]([C:12]([OH:14])=O)[N:11]=2)[CH:2]=1.[NH2:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([NH2:20])=[O:19].O.ON1C2C=CC=CC=2N=N1.C1(N=C=NCCN2CCOCC2)CCCCC1>N1C=CC=CC=1.C(Cl)(Cl)Cl>[NH2:20][C:18]([C:17]1[CH:21]=[CH:22][CH:23]=[CH:24][C:16]=1[NH:15][C:12]([C:10]1[N:11]=[C:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[S:8][CH:9]=1)=[O:14])=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=1SC=C(N1)C(=O)O
|
Name
|
|
Quantity
|
163 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N)C=CC=C1
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NCCN1CCOCC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with ethyl acetate, water and again with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Purification of the solid by preparative HPLC
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
NC(=O)C1=C(C=CC=C1)NC(=O)C=1N=C(SC1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |